N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine
Overview
Description
“N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine” is a compound that belongs to the class of piperidine derivatives . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Its derivatives are being utilized in different therapeutic applications .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of these compounds involves the use of piperidine as a building block and reagent . The synthesis process is complex and involves several steps, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis
The molecular structure of “N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine” is complex. It includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . The compound also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Piperidine derivatives, including “N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine”, are involved in various chemical reactions. These reactions include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Synthesis of Key Intermediates : A study detailed the development of a stereoselective process for synthesizing a key intermediate used in the preparation of premafloxacin, an antibiotic for veterinary use. This synthesis involved an asymmetric Michael addition and a stereoselective alkylation (Fleck et al., 2003).
Pharmacological Evaluation : Another research focused on the synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists, highlighting the process of optimizing compounds for improved metabolic stability (Dounay et al., 2009).
Dual-action Hypoglycemic Agents : A series of novel derivatives were synthesized and evaluated for their dual-acting hypoglycemic effects, showcasing the potential therapeutic applications in diabetes management (Song et al., 2011).
Chemical Synthesis and Properties : Research into the synthesis of complex chemical structures involving similar compounds demonstrates the breadth of chemical manipulation and analysis, contributing to our understanding of chemical behavior and properties (Paronikyan et al., 2016).
Therapeutic Potential Investigations : Studies have also explored the therapeutic potentials of related compounds, such as their use as κ-opioid receptor antagonists with potential applications in treating depression and addiction disorders (Grimwood et al., 2011).
Future Directions
The future directions for the study of “N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine” and other piperidine derivatives are promising. These compounds are of great interest for their potential use in drug discovery . They are being studied for their potential use in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
properties
IUPAC Name |
N-methyl-1-(2-pyridin-4-ylethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-14-13-5-10-16(11-6-13)9-4-12-2-7-15-8-3-12/h2-3,7-8,13-14H,4-6,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXBUQKVPFLNQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine | |
CAS RN |
1183484-80-1 | |
Record name | N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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